molecular formula C17H23BrO B2510691 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one CAS No. 1283475-19-3

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one

Cat. No.: B2510691
CAS No.: 1283475-19-3
M. Wt: 323.274
InChI Key: HVSJLRUHAWXFOK-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C17H23BrO It is a cyclohexanone derivative featuring a bromophenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acylated product is then subjected to a reduction reaction to convert the carbonyl group into a methylene group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NH3, R-SH, NaOH

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, Thiols

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromobenzyl bromide
  • 4-Bromophenylpiperazine

Uniqueness

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is unique due to its specific structural features, including the presence of both a bromophenyl group and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-5,7-8,13-14H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJLRUHAWXFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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